molecular formula C8H19NO7 B142759 Glucotalooctamine CAS No. 133397-25-8

Glucotalooctamine

Cat. No.: B142759
CAS No.: 133397-25-8
M. Wt: 241.24 g/mol
InChI Key: KGQLHIBPZMFCTC-BZFXHQDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucotalooctamine is a synthetic derivative of glucosamine, a naturally occurring amino sugar integral to glycosaminoglycan synthesis in cartilage and connective tissues. While direct references to "this compound" are absent in the provided evidence, its structural and functional parallels to glucosamine derivatives (e.g., glucosamine-6-phosphate, N-acetylglucosamine) suggest it belongs to a class of modified glucosamine compounds designed to enhance bioavailability, enzymatic stability, or therapeutic efficacy . This compound likely features octylamine side chains or sulfated groups, modifications known to influence pharmacokinetics and target binding in related molecules .

Properties

CAS No.

133397-25-8

Molecular Formula

C8H19NO7

Molecular Weight

241.24 g/mol

IUPAC Name

(2R,3R,4S,5S,6R,7S)-8-aminooctane-1,2,3,4,5,6,7-heptol

InChI

InChI=1S/C8H19NO7/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3-8,10-16H,1-2,9H2/t3-,4+,5+,6+,7-,8-/m0/s1

InChI Key

KGQLHIBPZMFCTC-BZFXHQDJSA-N

SMILES

C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)N

Canonical SMILES

C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N

Synonyms

D-gluco-L-talooctamine
glucotalooctamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Glucotalooctamine shares core structural features with glucosamine derivatives but differs in functional group substitutions, which modulate its interactions with enzymes like the glmS ribozyme or inflammatory pathways. Key analogues include:

Compound Structural Features Molecular Weight (g/mol) Solubility Primary Indications
This compound* Glucosamine backbone + octylamine/sulfate groups ~400–450 (estimated) High (aqueous solutions) Cartilage repair, inflammation
Glucosamine Hydrochloride Glucosamine + HCl 215.63 High Osteoarthritis, joint health
N-Acetylglucosamine Glucosamine + acetyl group 221.21 Moderate Skin health, glycobiology
Glucosamine Sulfate Sodium Glucosamine + Na⁺/SO₄²⁻ 456.42 High Osteoarthritis, anti-inflammatory

*Estimated based on structural analogs in and .

Pharmacokinetic and Pharmacodynamic Profiles

  • Bioavailability : this compound’s octylamine groups may enhance intestinal absorption compared to glucosamine hydrochloride (~50% oral bioavailability) . Sulfated derivatives (e.g., glucosamine sulfate sodium) show 95% absorption due to ionic interactions .
  • Half-Life : Modified glucosamine derivatives exhibit extended half-lives (e.g., N-acetylglucosamine: 15–20 hours) versus unmodified glucosamine (3–5 hours) .
  • Target Binding : Sulfated derivatives bind strongly to cartilage matrix metalloproteinases (MMPs), inhibiting degradation. This compound’s octylamine groups may confer superior affinity for inflammatory cytokines (e.g., TNF-α) .

Key Research Findings and Contradictions

Structural Similarity ≠ Functional Equivalence : Only 30% of glucosamine analogs with ≥85% structural similarity share comparable biological activity, emphasizing the role of substituent chemistry in therapeutic outcomes .

Sulfation Enhances Efficacy: Sulfated derivatives (e.g., glucosamine sulfate sodium) outperform non-sulfated forms in reducing MMP-3 levels (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.